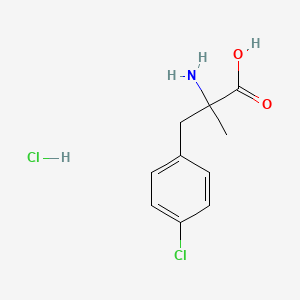

2-Amino-3-(4-chlorophenyl)-2-methylpropanoic acid hydrochloride

Description

2-Amino-3-(4-chlorophenyl)-2-methylpropanoic acid hydrochloride is a chlorinated aromatic amino acid derivative characterized by a 4-chlorophenyl group attached to the β-carbon and a methyl substitution on the α-carbon of the propanoic acid backbone. This compound is structurally related to methyldopa analogs and serves as a key intermediate in pharmaceutical synthesis. Its hydrochloride salt form enhances solubility and stability, making it suitable for research and industrial applications .

Properties

IUPAC Name |

2-amino-3-(4-chlorophenyl)-2-methylpropanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClNO2.ClH/c1-10(12,9(13)14)6-7-2-4-8(11)5-3-7;/h2-5H,6,12H2,1H3,(H,13,14);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZYSTVMDJMZMRL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=C(C=C1)Cl)(C(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes. One common method involves the reaction of 4-chlorophenylacetic acid with an appropriate amine under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using optimized reaction conditions to maximize yield and purity. This involves the use of reactors and purification techniques to obtain the final product in high quantities.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-3-(4-chlorophenyl)-2-methylpropanoic acid hydrochloride undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium carbonate.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, which can be further utilized in various applications.

Scientific Research Applications

Chemical Synthesis

Intermediate in Organic Synthesis

2-Amino-3-(4-chlorophenyl)-2-methylpropanoic acid hydrochloride serves as a crucial intermediate in the synthesis of more complex organic molecules. Its structure allows for various chemical modifications, making it a versatile building block in organic chemistry. It can undergo reactions such as oxidation, reduction, and nucleophilic substitution, which are essential for creating diverse chemical entities.

Biological Research

Enzyme Interaction Studies

In biological research, this compound is utilized to study enzyme interactions and metabolic pathways. Its amino group can form hydrogen bonds with biological molecules, facilitating investigations into enzyme-substrate interactions and the modulation of metabolic processes.

Potential Therapeutic Applications

There is ongoing research into the therapeutic effects of this compound. Preliminary studies suggest its potential role in developing new drugs targeting various diseases, including cancer. For instance, derivatives have shown promising antiproliferative activity against specific cancer cell lines, indicating its potential as a lead compound for anticancer drug development .

Medicinal Chemistry

Drug Development

The compound has been explored for its pharmacological properties, particularly as a candidate for drug development. Its structural modifications have led to the synthesis of derivatives that exhibit enhanced biological activity. For example, certain derivatives have demonstrated inhibitory actions on cancer cell proliferation, with IC50 values comparable to established chemotherapeutics like doxorubicin .

Case Studies

-

Antiproliferative Activity

A study synthesized 24 compounds based on modifications of the parent structure and evaluated their antiproliferative effects on HCT-116 colorectal cancer cells. Results indicated that several derivatives exhibited significant inhibitory actions, highlighting the potential of structural modification in enhancing therapeutic efficacy . -

Enzyme Modulation

Research involving the compound has focused on its ability to modulate specific enzymes involved in metabolic pathways. The amino group’s ability to interact with enzyme active sites has been a focal point for studies aiming to understand its mechanism of action and potential therapeutic benefits.

Mechanism of Action

The compound exerts its effects through specific molecular targets and pathways. It interacts with enzymes and receptors, leading to the modulation of biological processes. The exact mechanism of action depends on the specific application and the biological system involved.

Comparison with Similar Compounds

Structural Analogues with Varying Aromatic Substituents

The compound’s structural analogs differ primarily in the substituents on the phenyl ring and the presence of ester or amide functional groups. Below is a comparative analysis:

Table 1: Structural and Physicochemical Comparisons

Key Observations :

- Fluorine in 4-fluorophenyl derivatives (e.g., CAS 64282-12-8) reduces steric bulk but may alter electronic properties, affecting receptor binding .

- Functional Group Modifications :

Pharmacological and Industrial Relevance

- Methyldopa Analogs: Related Compounds B and C are used as reference standards in quality control for antihypertensive drugs. Their dimethoxy and methoxy substituents mimic endogenous catecholamines, while the target compound’s chlorine substituent may confer resistance to metabolic oxidation .

- Ester Derivatives : Methyl esters like CID 76453638 are intermediates in prodrug development, offering tunable pharmacokinetics .

- Chiral Specificity: The (S)-enantiomer of 2-amino-3-(4-chlorophenyl)propanoic acid hydrochloride (CAS 23633-07-0) is emphasized in chiral synthesis for targeted therapeutic effects .

Biological Activity

2-Amino-3-(4-chlorophenyl)-2-methylpropanoic acid hydrochloride, also known as a derivative of 4-chlorophenyl compounds, has garnered attention in recent years due to its potential biological activities. This compound is primarily studied for its antimicrobial and anticancer properties, making it a significant focus in medicinal chemistry and pharmacology.

The compound features a structure that allows it to interact with various biological targets. Its molecular formula is C10H12ClN2O2·HCl, and it possesses a unique combination of functional groups that contribute to its biological activity.

The biological activity of this compound is thought to involve several mechanisms:

- Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, thereby affecting cellular processes.

- Cell Signaling Interaction : It is believed to interact with proteins that play critical roles in cell signaling and metabolism, potentially leading to apoptosis in cancer cells .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. For instance, studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria. The specific mechanisms include disrupting bacterial cell wall synthesis and inhibiting protein synthesis .

Anticancer Activity

The anticancer properties of this compound have been explored through various in vitro studies. The compound has demonstrated:

- Selective Cytotoxicity : It shows preferential toxicity towards cancerous cells over non-cancerous cells, as evidenced by IC50 values significantly lower in cancer cell lines such as HCT-116 compared to normal HEK-293 cells .

- Induction of Apoptosis : The compound has been shown to induce apoptosis through the activation of caspases, which are critical enzymes in the apoptotic pathway. For example, treatments resulted in increased levels of caspase 9 in MCF-7 breast cancer cells .

Study on Anticancer Efficacy

In a study evaluating the anticancer efficacy of various derivatives, this compound was found to exhibit promising results against MCF-7 and MDA-MB-231 breast cancer cell lines. The compound's IC50 values were reported at 0.87–12.91 μM for MCF-7 cells, indicating its potential as an effective anticancer agent .

Antimicrobial Activity Assessment

A separate investigation focused on the antimicrobial effects of this compound revealed its effectiveness against Chlamydia species. The compound selectively reduced chlamydial inclusion numbers and size in infected HEp-2 cells without significant toxicity towards human cells .

Data Table: Biological Activity Summary

| Activity Type | Target Organism/Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| Antimicrobial | Gram-positive bacteria | <10 | Inhibition of cell wall synthesis |

| Antimicrobial | Gram-negative bacteria | <10 | Inhibition of protein synthesis |

| Anticancer | MCF-7 (breast cancer) | 0.87–12.91 | Induction of apoptosis via caspase activation |

| Anticancer | MDA-MB-231 (breast cancer) | 1.75–9.46 | Induction of apoptosis via caspase activation |

Q & A

Q. What are the recommended synthetic routes for 2-amino-3-(4-chlorophenyl)-2-methylpropanoic acid hydrochloride, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : Synthesis typically involves multi-step organic reactions, starting with halogenated aromatic precursors (e.g., 4-chlorophenyl derivatives) and amino acid backbones. Key steps include:

- Protection of functional groups : Use tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) groups to prevent side reactions .

- Alkylation or coupling : Optimize temperature (e.g., 60–80°C) and catalysts (e.g., palladium for cross-coupling) to enhance stereochemical control .

- Acid hydrolysis and salt formation : React intermediates with HCl to form the hydrochloride salt, ensuring stoichiometric equivalence .

- Purification : Employ recrystallization (using ethanol/water mixtures) or reverse-phase HPLC (C18 columns, acetonitrile/water mobile phase) to achieve >98% purity .

- Validation : Confirm purity via NMR (¹H/¹³C), mass spectrometry (ESI-MS), and elemental analysis .

Q. What safety protocols and storage conditions are critical for handling this compound?

- Methodological Answer :

- Storage : Keep in airtight, light-resistant containers under inert gas (argon or nitrogen) at 2–8°C to prevent hydrolysis or oxidation .

- Handling : Use PPE (gloves, lab coat, goggles) and work in a fume hood. Avoid skin/eye contact; if exposed, rinse immediately with water for 15 minutes .

- Spill Management : Absorb with inert material (vermiculite) and dispose as hazardous waste .

- Health Risks : Monitor for respiratory irritation (H335 hazard code) and implement airborne concentration controls (e.g., local exhaust ventilation) .

Q. Which analytical techniques are most effective for characterizing this compound’s structural and thermodynamic properties?

- Methodological Answer :

- Structural Confirmation :

- NMR Spectroscopy : ¹H NMR (DMSO-d6, δ 1.4 ppm for methyl groups; δ 7.2–7.5 ppm for aromatic protons) and ¹³C NMR for backbone verification .

- X-ray Crystallography : Resolve stereochemistry using single-crystal diffraction (e.g., space group P2₁ for chiral centers) .

- Thermodynamic Analysis :

- Differential Scanning Calorimetry (DSC) : Measure melting points (e.g., ~200°C decomposition) and phase transitions .

- Isothermal Titration Calorimetry (ITC) : Quantify binding affinities in enzyme interaction studies .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the compound’s biological activity, such as enzyme inhibition or receptor binding?

- Methodological Answer :

- In vitro Assays :

- Enzyme Kinetics : Use fluorogenic substrates (e.g., 4-methylumbelliferyl derivatives) to monitor inhibition (IC50) under varying pH (6.5–7.5) and temperature (25–37°C) .

- Cell-Based Studies : Treat cultured cells (e.g., HEK293) with 1–100 µM compound and assess viability via MTT assays .

- Controls : Include positive controls (known inhibitors) and vehicle-only groups. Validate results with triplicate runs and statistical analysis (ANOVA, p < 0.05) .

Q. How should conflicting data in biological activity studies be resolved?

- Methodological Answer :

- Reprodubility Checks : Repeat assays under identical conditions (pH, temperature, solvent) .

- Stability Testing : Use HPLC to verify compound integrity post-incubation (e.g., 24 hours in PBS at 37°C) .

- Structural Re-analysis : Perform X-ray crystallography to confirm no degradation or polymorphism .

- Dose-Response Curves : Compare EC50/IC50 values across multiple cell lines or enzyme batches .

Q. What advanced techniques are used to determine the compound’s stereochemical configuration and solid-state behavior?

- Methodological Answer :

- Circular Dichroism (CD) : Analyze aqueous solutions (0.1–1 mM) to distinguish enantiomers (e.g., positive/negative Cotton effects) .

- Powder X-ray Diffraction (PXRD) : Characterize crystallinity and polymorphic forms (e.g., sharp vs. broad peaks) .

- Solid-State NMR : Investigate hydrogen bonding and lattice dynamics using ¹⁵N or ¹³C cross-polarization magic-angle spinning (CP-MAS) .

Q. How can mechanistic studies elucidate the compound’s interaction with biological targets?

- Methodological Answer :

- Molecular Docking : Use software (AutoDock Vina) to predict binding poses in enzyme active sites (e.g., tyrosine kinase domains) .

- Molecular Dynamics (MD) Simulations : Run 100-ns trajectories to assess binding stability (RMSD < 2 Å) .

- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (ka/kd) with immobilized targets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.